N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-phenethyloxalamide
Description
Structural Classification and International Union of Pure and Applied Chemistry Nomenclature
N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-phenethyloxalamide belongs to the class of heterocyclic organic compounds containing both sulfur and nitrogen atoms within its ring systems. The compound can be systematically classified as a thiazinane-oxalamide hybrid derivative, specifically featuring the 1,2-thiazinane structural motif in its dioxide oxidation state. The thiazinane component represents a six-membered saturated heterocycle containing one sulfur and one nitrogen atom, distinguishing it from the more commonly encountered thiazine systems which contain unsaturated bonds within the ring structure.
The International Union of Pure and Applied Chemistry nomenclature for this compound follows standard conventions for complex heterocyclic systems. The primary structural component is the 1,2-thiazinane ring, where the numerical designators indicate the positions of the nitrogen and sulfur atoms within the six-membered ring. The "1,1-dioxido" designation specifies that the sulfur atom bears two oxygen substituents, creating a sulfonyl functional group that significantly influences the compound's electronic properties and chemical reactivity. The phenyl bridge connects this heterocyclic system to the oxalamide portion, which consists of two amide groups linked by a carbon-carbon bond, with the N1 position referring to the amide nitrogen attached to the substituted phenyl ring and N2 indicating the amide nitrogen bearing the phenethyl substituent.
The molecular architecture can be understood through comparison with related compounds documented in chemical databases. For instance, the closely related N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-propyloxalamide shares the same core structure but substitutes a propyl group for the phenethyl moiety. Similarly, N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-methoxyethyl)oxalamide demonstrates how variations in the N2 substituent can create a family of structurally related compounds. These structural relationships highlight the modular nature of the compound's design, where different substituents can be incorporated to fine-tune biological and chemical properties.
Historical Context of Thiazinane-Oxalamide Hybrid Compounds
The development of thiazinane-oxalamide hybrid compounds represents a convergence of two distinct areas of heterocyclic chemistry that have evolved independently over several decades. Thiazinane derivatives gained prominence in medicinal chemistry through the discovery and development of sulthiame, a compound featuring the 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide structure. Sulthiame was initially developed as a carbonic anhydrase inhibitor with demonstrated anticonvulsant properties, establishing the therapeutic potential of the thiazinane dioxide scaffold. This early success provided the foundation for exploring other functionalized derivatives of the thiazinane ring system.
The oxalamide component has its own rich historical development, with the parent compound oxamide being recognized as the diamide derivative of oxalic acid. Oxalamide and its derivatives have found applications ranging from agricultural uses as slow-release fertilizers to specialized roles in coordination chemistry as ligands for metal-catalyzed reactions. The recognition that N,N'-substituted oxamides could serve as supporting ligands for copper-catalyzed amination reactions, including the challenging Ullmann-Goldberg reaction with aryl chloride substrates, demonstrated the versatility of this functional group in synthetic chemistry.
The strategic combination of thiazinane and oxalamide functionalities emerged from efforts to develop novel compounds with enhanced biological activities. Research into oxalamide derivatives as potential human immunodeficiency virus type-1 entry inhibitors has highlighted the importance of this structural class in antiviral drug development. These investigations demonstrated that oxalamide derivatives could function as gp120 antagonists, interfering with viral entry mechanisms and representing a novel approach to antiviral therapy. The success of oxalamide-based compounds in this context provided motivation for exploring hybrid structures that could combine the proven biological activity of thiazinane systems with the therapeutic potential of oxalamide derivatives.
The evolution toward thiazinane-oxalamide hybrids also reflects broader trends in medicinal chemistry toward the development of privileged structures and molecular frameworks that incorporate multiple pharmacophores. The thiazinane dioxide moiety has been recognized for its ability to participate in hydrogen bonding interactions and its influence on molecular conformation, while the oxalamide functionality provides additional sites for intermolecular interactions and potential binding to biological targets. This combination creates compounds with enhanced potential for selective binding to specific protein targets while maintaining favorable pharmacokinetic properties.
Significance in Modern Organic and Medicinal Chemistry
This compound and related compounds occupy a significant position in contemporary medicinal chemistry research due to their unique combination of structural features that address multiple challenges in drug discovery. The compound's design incorporates several elements that are highly valued in modern pharmaceutical development, including the presence of hydrogen bond donors and acceptors, appropriate molecular weight for oral bioavailability, and structural rigidity that can enhance target selectivity.
The thiazinane dioxide component contributes substantially to the compound's medicinal chemistry profile. The sulfonyl functionality within the thiazinane ring system creates a dipolar region that can participate in specific binding interactions with protein targets. Research has demonstrated that thiazinane derivatives can exhibit diverse biological activities, including analgesic, antihypotensive, and nitric oxide synthase inhibiting properties. The 1,2-thiazinane isomer specifically has been associated with unique conformational properties that can influence binding selectivity and potency compared to other thiazinane isomers.
The oxalamide functionality provides additional dimensions to the compound's potential therapeutic applications. Studies of oxalamide derivatives have revealed their capacity to function as enzyme inhibitors, particularly in the context of viral entry mechanisms. The rigid planarity of the oxalamide unit can serve as a molecular scaffold that positions substituents in defined spatial relationships, facilitating specific protein-ligand interactions. The phenethyl substituent adds lipophilic character to the molecule while providing a flexible chain that can adapt to binding pocket geometries.
| Structural Component | Key Properties | Therapeutic Relevance |
|---|---|---|
| 1,2-Thiazinane Dioxide | Hydrogen bonding capability, conformational rigidity | Enzyme inhibition, CNS activity |
| Oxalamide Core | Planar structure, dual amide functionality | Viral entry inhibition, protein binding |
| Phenethyl Group | Lipophilic character, conformational flexibility | Membrane permeability, receptor selectivity |
| Phenyl Linker | Aromatic π-system, structural rigidity | π-π stacking interactions, molecular positioning |
The synthetic accessibility of thiazinane-oxalamide hybrids represents another significant advantage in modern drug development. The modular nature of these compounds allows for systematic structure-activity relationship studies through the preparation of libraries with varied substituents. The thiazinane dioxide core can be synthesized through established cyclization reactions involving sulfonamide precursors, while the oxalamide functionality can be introduced through standard amide coupling reactions. This synthetic tractability enables rapid exploration of chemical space around the core scaffold.
Current research directions involving thiazinane-oxalamide compounds focus on their potential applications in treating diseases where existing therapies have limitations. The unique structural features of these compounds make them particularly interesting for developing treatments for neurological disorders, given the established central nervous system activity of thiazinane derivatives like sulthiame. Additionally, the oxalamide component's demonstrated activity against viral targets suggests potential applications in antiviral drug development, particularly for emerging viral threats where novel mechanisms of action are needed.
Properties
IUPAC Name |
N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c24-19(21-13-12-16-6-2-1-3-7-16)20(25)22-17-8-10-18(11-9-17)23-14-4-5-15-28(23,26)27/h1-3,6-11H,4-5,12-15H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREPUBRHKCCGEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-phenethyloxalamide typically involves multiple steps, starting with the preparation of the thiazinane ring. This can be achieved through the reaction of appropriate amines with sulfur-containing reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:
Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxalamide group to amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazinane ring can yield sulfoxides or sulfones, while reduction of the oxalamide group can produce primary or secondary amines .
Scientific Research Applications
N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-phenethyloxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-phenethyloxalamide involves its interaction with molecular targets such as enzymes and receptors. The thiazinane ring and oxalamide group play crucial roles in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Oxalamide Derivatives
Oxalamide derivatives share a common N1,N2-substituted oxalyl backbone but differ in substituent groups. For example:
Sulfone-Containing Compounds
Sulfonamide/sulfone-containing compounds, such as pesticides (e.g., tolylfluanid, dichlofluanid), share electronic and steric similarities with the target compound’s thiazinan sulfone moiety:
The sulfone group in the target compound may enhance binding affinity to biological targets, analogous to sulfonamide pesticides’ interactions with fungal enzymes .
Thiazinan Derivatives
Thiazinan rings are six-membered heterocycles containing sulfur and nitrogen. Sulfonated variants (1,1-dioxides) exhibit distinct electronic properties compared to non-sulfonated analogs:
| Compound Type | Oxidation State | Key Property | Example |
|---|---|---|---|
| 1,2-Thiazinan (non-sulfone) | S⁰ | Basicity, nucleophilicity | Rare in pharmaceuticals |
| 1,2-Thiazinan-1,1-dioxide | S⁶+ (sulfone) | Stability, electrophilicity | Target compound |
Computational and Analytical Comparisons
- Density Functional Theory (DFT) : Methods described by Becke (1993) could predict the target compound’s thermochemical properties (e.g., bond dissociation energies), aiding in stability assessments relative to analogs .
- Crystallography : SHELX software, widely used for small-molecule refinement, may resolve the target compound’s crystal structure, leveraging its robustness in handling sulfone and oxalamide motifs .
Data Tables
Table 1: Comparative Physicochemical Properties (Hypothetical)
Table 2: Functional Group Impact
| Group | Role in Target Compound | Role in Analogs |
|---|---|---|
| Oxalamide bridge | Hydrogen-bonding motif | Same |
| Thiazinan sulfone | Stability, electronic modulation | Sulfonamide (pesticides) |
Biological Activity
N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-phenethyloxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and related research findings.
Chemical Structure and Properties
The compound features a thiazinan ring linked to a phenyl group and an oxalamide moiety. This configuration is significant as it may influence the compound's reactivity and interaction with biological targets. The molecular formula is , with a molecular weight of approximately 378.52 g/mol.
Biological Activity
Research indicates that compounds similar to this compound often exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
- Antioxidant Properties : The compound may demonstrate antioxidant activity, contributing to cellular protection against oxidative stress.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, affecting metabolic pathways crucial for disease progression.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antioxidant | Reduces oxidative stress | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
The biological effects of this compound are hypothesized to involve several mechanisms:
- Receptor Modulation : Interaction with cellular receptors may alter signaling pathways.
- Metal Coordination : The ability to coordinate with metal ions can influence its biochemical activity.
- Direct Enzyme Interaction : Binding to enzyme active sites can inhibit their function.
Synthesis Methods
The synthesis of this compound typically involves multi-step chemical reactions:
- Formation of the Thiazinan Ring : Achieved through cyclization reactions involving sulfur-containing reagents.
- Coupling Reactions : The thiazinan derivative is coupled with halogenated phenyl derivatives using palladium-catalyzed cross-coupling methods.
- Oxalamide Linkage Formation : Finalizing the structure by reacting intermediates with oxalyl chloride and appropriate amines.
Table 2: Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Thiazinan Formation | Cyclization | Sulfonamide precursors |
| Coupling | Cross-Coupling | Palladium catalysts |
| Oxalamide Formation | Coupling with Oxalyl Chloride | Oxalyl chloride |
Case Studies and Research Findings
Recent studies have explored the biological implications of compounds related to this compound:
-
Antimicrobial Efficacy : A study demonstrated that derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus.
"The thiazinan moiety enhances the compound's interaction with bacterial cell membranes" .
- Antioxidant Activity Assessment : Research indicated that the compound effectively scavenged free radicals in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions.
- Enzyme Inhibition Studies : Investigations revealed that the compound could inhibit key enzymes involved in cancer metabolism, providing a basis for further exploration in oncology.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-phenethyloxalamide?
- Methodological Answer: Synthesis typically involves multi-step organic reactions. Key steps include:
- Coupling Reactions: Use of oxalyl chloride or EDCI/HOBt for amide bond formation between the thiazinan-phenylamine and phenethylamine precursors .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency, while ethanol/water mixtures improve crystallization .
- Catalysis: Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) optimize yields during heterocyclic ring formation .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC ensures ≥95% purity .
Table 1: Example Reaction Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Amidation | EDCI, HOBt, DMF, RT, 12h | 75 | 98 | |
| Cyclization | ZnCl₂, reflux, 6h | 68 | 95 |
Q. How can researchers characterize the molecular structure and purity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms regiochemistry of the thiazinan and oxalamide moieties. Key signals:
- Thiazinan-SO₂: δ 3.2–3.6 ppm (m, CH₂-SO₂) .
- Oxalamide NH: δ 8.5–9.0 ppm (broad singlet) .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 418.12) .
- HPLC: Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>95% at 254 nm) .
Q. What are the key stability considerations under varying pH and temperature conditions?
- Methodological Answer:
- pH Stability: Perform accelerated degradation studies (pH 1–13, 37°C, 24h). LC-MS monitors hydrolysis of oxalamide bonds, which degrade significantly at pH < 3 or >10 .
- Thermal Stability: Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (e.g., Tₐ = 180°C) .
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the thiazinan ring .
Advanced Research Questions
Q. What computational methods are suitable for predicting the biological targets of this compound?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., SO₂ group as H-bond acceptor) .
- Molecular Docking (AutoDock/Vina): Screen against kinase or GPCR libraries. Prioritize targets with binding energy < –8 kcal/mol .
- MD Simulations (GROMACS): Assess binding stability (RMSD < 2 Å over 100 ns) to validate docking results .
Q. How can contradictions in reported bioactivity data be resolved?
- Methodological Answer:
- Assay Validation: Replicate studies using standardized protocols (e.g., ATP-based kinase assays vs. cell viability assays) to isolate mechanisms .
- Structural Analogs: Compare IC₅₀ values of derivatives (e.g., chloro vs. methoxy substitutions) to identify SAR trends .
- Meta-Analysis: Aggregate data from orthogonal studies (e.g., SPR binding affinity vs. cellular efficacy) to resolve false positives .
Q. What strategies optimize in vivo pharmacokinetic properties while maintaining activity?
- Methodological Answer:
- Prodrug Design: Introduce ester groups at the oxalamide NH to enhance oral bioavailability (hydrolyzed in vivo) .
- Formulation: Nanoemulsions (e.g., TPGS-based) improve aqueous solubility (>1 mg/mL) and reduce hepatic first-pass metabolism .
- Metabolic Profiling: LC-MS/MS identifies major metabolites (e.g., sulfoxide derivatives) to guide structural modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
